Sucroferric oxyhydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron sucrose is synthesized by reacting a trivalent iron salt with an inorganic base at low temperatures (5-20°C) to form a ferric hydroxide colloid. This colloid is then complexed with sucrose at higher temperatures (100-120°C) to produce iron sucrose . The resulting solution is spray-dried to obtain a solid form .

Industrial Production Methods: The industrial production of iron sucrose involves the same basic steps but on a larger scale. The process ensures the stability and quality of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Iron sucrose undergoes various chemical reactions, including oxidation and reduction. The iron in the compound can be reduced from ferric (Fe^3+) to ferrous (Fe^2+) states .

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like ascorbic acid. The reactions typically occur under physiological conditions, such as in the bloodstream .

Major Products Formed: The primary product formed from these reactions is ferrous iron, which is then utilized by the body for various biological processes .

Scientific Research Applications

Iron sucrose has a wide range of applications in scientific research and medicine:

Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.

Biology: Studied for its role in cellular iron metabolism and its effects on various biological pathways.

Medicine: Widely used to treat iron deficiency anemia, especially in patients with chronic kidney disease, heart failure, and inflammatory bowel disease.

Industry: Utilized in the production of iron supplements and other pharmaceutical products.

Mechanism of Action

Following intravenous administration, iron sucrose dissociates into iron and sucrose. The iron is then transported as a complex with transferrin to target cells, including erythroid precursor cells. Within these cells, iron is incorporated into hemoglobin as the cells mature into red blood cells . This process effectively replenishes the body’s iron stores and supports red blood cell production .

Similar Compounds:

Iron Dextran: Another intravenous iron supplement, but with a higher incidence of adverse reactions compared to iron sucrose.

Ferric Gluconate: Similar efficacy but may require higher doses to achieve the same therapeutic effect.

Ferumoxytol: Comparable efficacy in patients with chronic kidney disease, but with different safety profiles.

Uniqueness of Iron Sucrose: Iron sucrose is unique due to its favorable safety profile, lower incidence of adverse effects, and effective replenishment of iron stores in patients with chronic kidney disease . It has been used clinically for over 70 years, making it one of the most well-established intravenous iron supplements .

properties

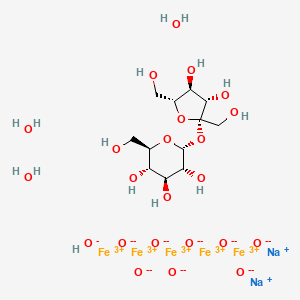

Molecular Formula |

C12H29Fe5Na2O23 |

|---|---|

Molecular Weight |

866.5 g/mol |

IUPAC Name |

disodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron(3+);oxygen(2-);hydroxide;trihydrate |

InChI |

InChI=1S/C12H22O11.5Fe.2Na.4H2O.8O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;;;;;;;;;;;;;;;;;;/h4-11,13-20H,1-3H2;;;;;;;;4*1H2;;;;;;;;/q;5*+3;2*+1;;;;;8*-2/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;/m1.................../s1 |

InChI Key |

FWZTTZUKDVJDCM-CEJAUHOTSA-M |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,6-O-[(1R)-1-carboxyethylidene]-beta-D-galactopyranoside](/img/structure/B10761125.png)